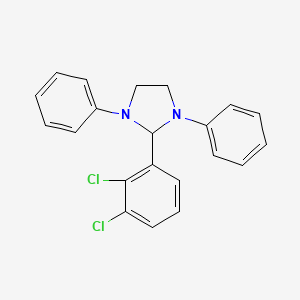

2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

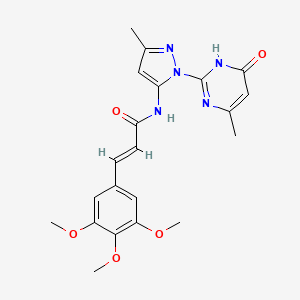

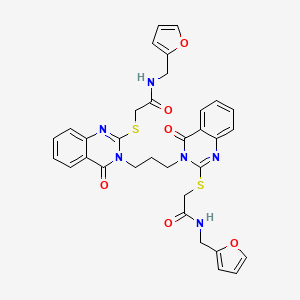

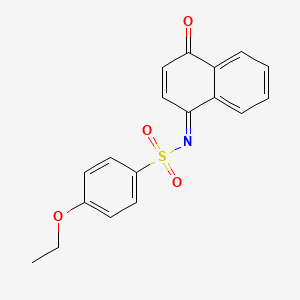

The compound “2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine” is a complex organic molecule. It is related to the family of compounds known as imidazolidines, which are characterized by a five-membered ring structure containing two nitrogen atoms . The “2,3-Dichlorophenyl” part of the name indicates the presence of a phenyl (benzene) ring with two chlorine atoms attached at the 2nd and 3rd positions .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related compounds, such as piperazine derivatives, involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Antiprotozoal Agents

Diphenyl-based bis(2-iminoimidazolidines) have shown promising antiprotozoal activity, particularly against Trypanosoma brucei, the causative agent of trypanosomiasis. Modifications, such as the introduction of halogen atoms (e.g., chlorophenyl), have led to compounds with improved activity and selectivity. These compounds act significantly faster than previous leads and represent interesting prospects for in vivo studies due to their potent in vitro activities against both wild type and resistant strains of T. brucei (Martínez et al., 2015).

Synthetic Chemistry

Compounds structurally related to 2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine have been used in synthetic chemistry for the preparation of chiral superbases and various other novel chemical structures. For instance, modified guanidines have been explored as potential chiral superbases, showcasing the versatility of imidazolidine derivatives in synthetic applications (Isobe, Fukuda, Ishikawa, 2000).

Antimicrobial and Antifungal Activities

Several studies have focused on the synthesis of new derivatives with antimicrobial and antifungal properties. For example, novel 4(3H)-quinazolinone derivatives with substitutions such as imidazolidine have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities (Farag et al., 2012). Additionally, new synthesis methods for 2-substituted imidazo[2,1-b]thiazoles have been developed, further contributing to the array of antimicrobial activities these compounds possess (Mahfouz, Aziz, Elhabashy, 1990).

Anticonvulsant Agents

Derivatives of 2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine, such as phenytoin derivatives, have been explored for their anticonvulsant properties. The modification of these compounds has led to the development of potential anticonvulsant agents, demonstrating the compound's versatility in medicinal chemistry applications (Deodhar, Sable, Bhosale, Juvale, 2009).

Propiedades

IUPAC Name |

2-(2,3-dichlorophenyl)-1,3-diphenylimidazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2/c22-19-13-7-12-18(20(19)23)21-24(16-8-3-1-4-9-16)14-15-25(21)17-10-5-2-6-11-17/h1-13,21H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGCVSSRZCJFRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2380696.png)

![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2380697.png)

![benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2380702.png)

![3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one](/img/structure/B2380707.png)

![N-(1,3-benzodioxol-5-yl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2380712.png)

![N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380713.png)